

Tigloidine: A Technical Whitepaper on Research Chemical Safety Data

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Compound of Interest

Compound Name: *Tigloidine*

Cat. No.: *B3426560*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be construed as a comprehensive safety guide. **Tigloidine** is a research chemical, and its toxicological properties have not been fully elucidated. All handling and experimental procedures involving this compound should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place.

Introduction

Tigloidine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family. Structurally related to other well-known anticholinergic agents like atropine and scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This activity makes it a compound of interest for research into neurological and physiological processes mediated by the cholinergic system. However, its potential for toxicity necessitates a thorough understanding of its safety profile. This technical guide provides an in-depth overview of the available safety data and standard experimental protocols for assessing the safety of research chemicals like **Tigloidine**.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a research chemical is fundamental to its safe handling and use in experimental settings.

Property	Value
IUPAC Name	(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (E)-2-methylbut-2-enoate
Molecular Formula	C ₁₃ H ₂₁ NO ₂
Molecular Weight	223.31 g/mol
CAS Number	495-83-0
Appearance	Solid (form may vary)
Solubility	Information not widely available. Likely soluble in organic solvents.
Stability	Information not widely available. Should be stored in a cool, dry, dark place.

Mechanism of Action and Pharmacodynamics

Tigloidine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of **Tigloidine** for each subtype is not well-documented in publicly available literature.

To illustrate the expected binding profile of a muscarinic antagonist, the following table presents the binding affinities (K_i values) for the well-characterized non-selective muscarinic antagonist, Atropine, at human muscarinic receptor subtypes.^[1] It is plausible that **Tigloidine** exhibits a similar, though not identical, profile.

Receptor Subtype	Atropine Ki (nM)
M1	1.27 ± 0.36
M2	3.24 ± 1.16
M3	2.21 ± 0.53
M4	0.77 ± 0.43
M5	2.84 ± 0.84

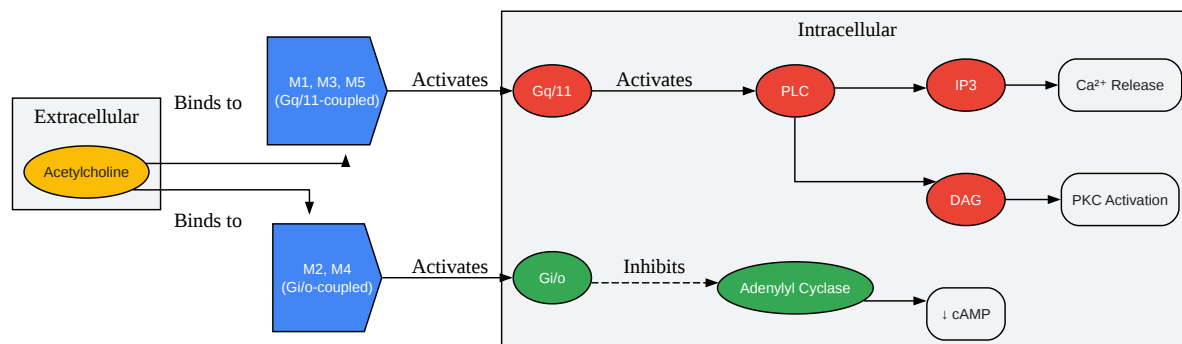
Note: Lower Ki values indicate higher binding affinity.

The antagonism of muscarinic receptors can lead to a range of physiological effects, which are the basis for both its potential therapeutic applications and its toxicological profile. These effects can include:

- Central Nervous System (CNS): Drowsiness, dizziness, confusion, hallucinations, and delirium at higher doses.
- Peripheral Nervous System: Dry mouth, blurred vision, tachycardia, urinary retention, and constipation.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathways activated by acetylcholine binding to muscarinic receptors, which are antagonized by **Tigloidine**.



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Caption: General signaling pathways of muscarinic acetylcholine receptors.

Toxicological Data

Comprehensive toxicological data for **Tigloidine** is not readily available in the public domain. Therefore, this section outlines the types of studies that are essential for characterizing the safety profile of a research chemical and provides general information based on the known effects of tropane alkaloids.

Acute Toxicity

No specific LD50 (median lethal dose) values for **Tigloidine** have been found in the reviewed literature. Acute toxicity studies are crucial for determining the potential for lethality after a single exposure and for dose selection in further studies.

In Vitro Cytotoxicity

There is no published data on the in vitro cytotoxicity of **Tigloidine**. Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells in culture.

Genotoxicity

No genotoxicity studies (e.g., Ames test, chromosomal aberration test) for **Tigloidine** have been identified. These tests are important for assessing the potential of a chemical to cause genetic mutations, which can be linked to carcinogenicity.

Repeated-Dose Toxicity

Information on the effects of repeated or sub-chronic exposure to **Tigloidine** is not available. Such studies are necessary to identify potential target organs for toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

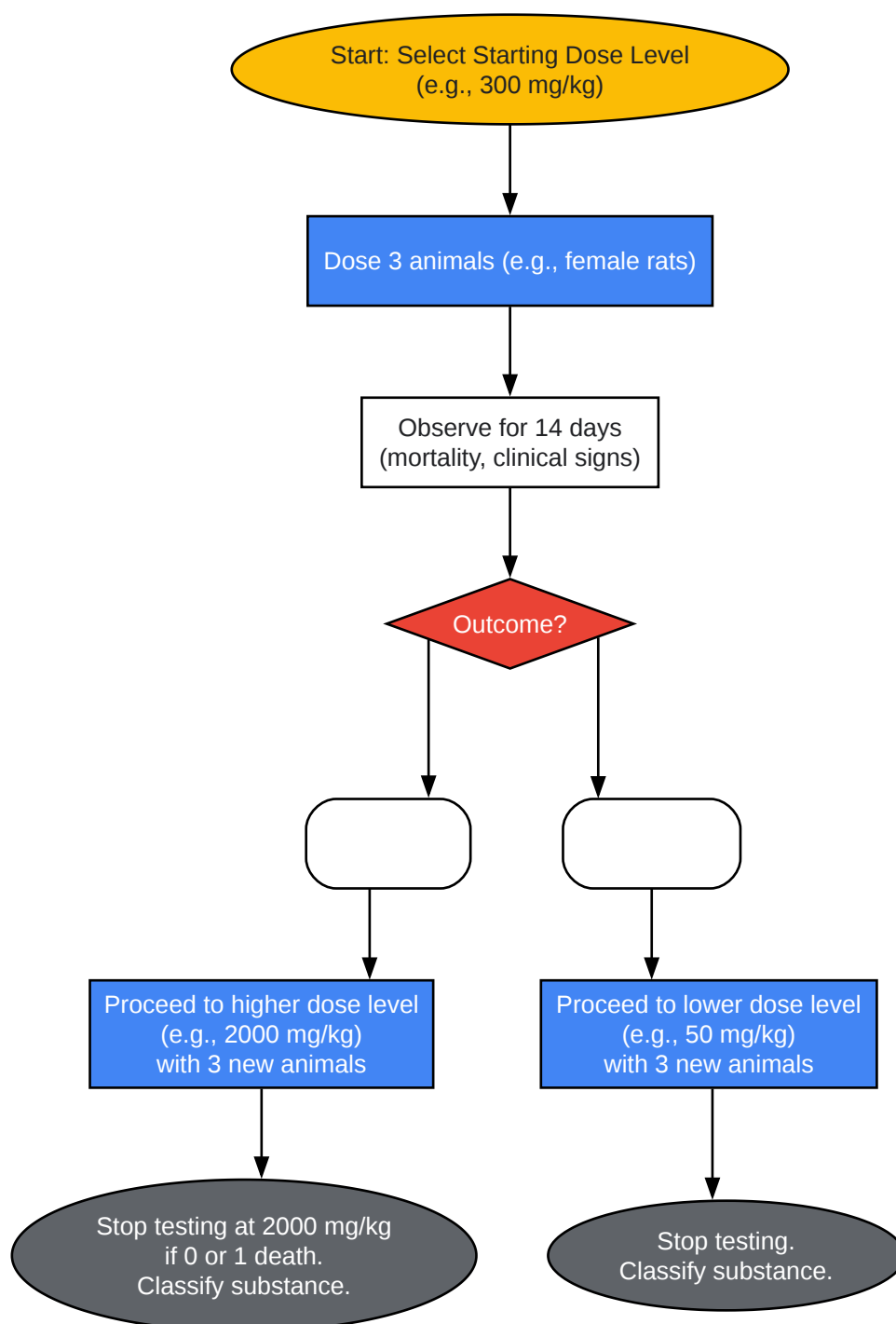
Experimental Protocols

This section provides detailed methodologies for key experiments that should be conducted to assess the safety profile of a research chemical like **Tigloidine**.

Acute Oral Toxicity (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow:



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Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Methodology:

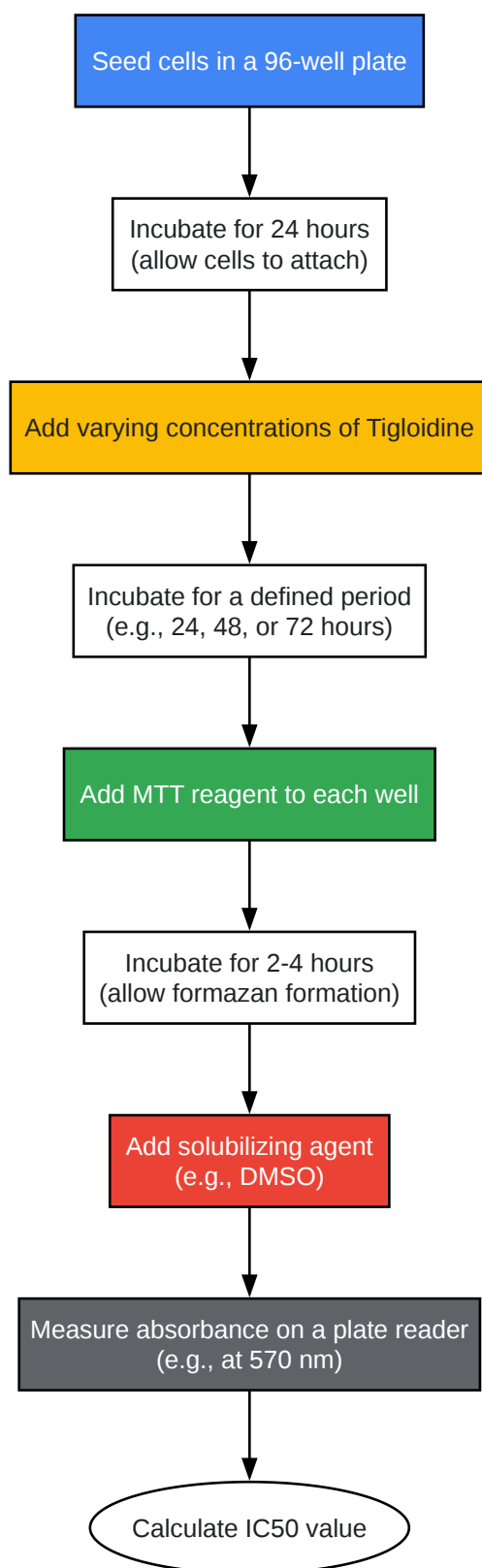
- Animal Model: Typically, young adult female rats are used.

- **Housing and Acclimatization:** Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
- **Dose Preparation:** **Tigloidine** is prepared in a suitable vehicle (e.g., water, saline, or a 0.5% methylcellulose solution).
- **Dosing:** A single oral dose is administered to a group of 3 animals by gavage. The starting dose is selected based on available information, or a default of 300 mg/kg is used.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes for at least 14 days.
- **Stepwise Procedure:**
 - If 2 or 3 animals die, the test is repeated with a lower dose in a new group of 3 animals.
 - If 0 or 1 animal dies, the test is repeated with a higher dose in a new group of 3 animals.
- **Endpoint:** The test is stopped when a dose that causes mortality in 2/3 animals is identified, or when no mortality is observed at the highest dose level (typically 2000 mg/kg). The substance is then classified according to the Globally Harmonized System (GHS).

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:



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References

- 1. apexbt.com [apexbt.com]
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